molecular formula C9H10ClF2N B2401044 3-(2,2-difluorocyclopropyl)aniline hydrochloride CAS No. 2219378-85-3

3-(2,2-difluorocyclopropyl)aniline hydrochloride

Cat. No.: B2401044
CAS No.: 2219378-85-3
M. Wt: 205.63
InChI Key: RBHMHPOREHYFDI-UHFFFAOYSA-N
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Description

3-(2,2-difluorocyclopropyl)aniline hydrochloride is a chemical compound with the molecular formula C9H10ClF2N and a molecular weight of 205.63 g/mol.

Preparation Methods

The synthesis of 3-(2,2-difluorocyclopropyl)aniline hydrochloride typically involves the reaction of 2,2-difluorocyclopropylamine with aniline under specific conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

3-(2,2-difluorocyclopropyl)aniline hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo substitution reactions, particularly nucleophilic aromatic substitution, where the aniline group can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,2-difluorocyclopropyl)aniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

3-(2,2-difluorocyclopropyl)aniline hydrochloride can be compared with other similar compounds, such as:

    3-(2,2-Difluorocyclopropyl)aniline: The parent compound without the hydrochloride salt.

    2,2-Difluorocyclopropylamine: A precursor in the synthesis of the target compound.

    Aniline derivatives: Other aniline-based compounds with different substituents.

Properties

IUPAC Name

3-(2,2-difluorocyclopropyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N.ClH/c10-9(11)5-8(9)6-2-1-3-7(12)4-6;/h1-4,8H,5,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBHMHPOREHYFDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)C2=CC(=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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